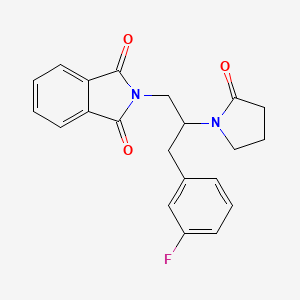

2-(3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)isoindoline-1,3-dione

Description

The compound 2-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)isoindoline-1,3-dione features a phthalimide core (isoindoline-1,3-dione) substituted with a propyl chain bearing a 3-fluorophenyl group and a 2-oxopyrrolidinyl moiety. The 2-oxopyrrolidinyl (a five-membered lactam) contributes polarity and hydrogen-bonding capacity, which may influence solubility and pharmacokinetics .

Properties

IUPAC Name |

2-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O3/c22-15-6-3-5-14(11-15)12-16(23-10-4-9-19(23)25)13-24-20(26)17-7-1-2-8-18(17)21(24)27/h1-3,5-8,11,16H,4,9-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGMTHDXZJNTFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)isoindoline-1,3-dione is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

The molecular formula of the compound is with a molecular weight of approximately 356.45 g/mol. Its structural characteristics include a fluorophenyl group and a pyrrolidinone ring, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H25FN2O3 |

| Molecular Weight | 356.45 g/mol |

| IUPAC Name | 2-(3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)isoindoline-1,3-dione |

| SMILES | CC(Cc1cccc(F)c1)N2CCCC2=O |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays conducted by the National Cancer Institute (NCI) demonstrated significant cytotoxicity against various cancer cell lines. The compound exhibited an average growth inhibition (GI50) value of approximately 15.72 µM across a panel of 60 different cancer cell lines.

Table 1: Anticancer Activity Profile

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| HOP-62 (NSCLC) | 12.53 | 50.68 | 91.85 |

| SF-539 (CNS) | 9.78 | 44.35 | 80.23 |

| MDA-MB-435 (Melanoma) | 15.65 | 60.12 | 95.00 |

| OVCAR-8 (Ovarian) | 14.22 | 54.67 | 88.47 |

The compound showed selective cytotoxic effects, particularly against non-small cell lung cancer and CNS cancer cell lines, indicating its potential as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity . Studies have shown that it exhibits moderate activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The zones of inhibition were recorded at 15 cm and 18 cm respectively, indicating significant antimicrobial potential.

Table 2: Antimicrobial Activity Results

| Microorganism | Zone of Inhibition (cm) |

|---|---|

| Staphylococcus aureus | 15 |

| Candida albicans | 18 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity or receptor interactions, leading to altered cellular functions that inhibit tumor growth or microbial proliferation.

Case Studies and Research Findings

Several case studies have been documented regarding the efficacy and safety profile of this compound:

- Case Study on Antitumor Activity : A study involving the administration of the compound to mice with induced tumors showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

- Pharmacokinetics : Research into the pharmacokinetic properties revealed favorable absorption and distribution characteristics, which are critical for therapeutic efficacy.

- Computational Studies : Molecular docking simulations have been conducted to predict binding affinities to target proteins, providing insights into how structural modifications could enhance biological activity.

Comparison with Similar Compounds

Core Modifications and Substituent Analysis

The following table compares structural features, molecular weights, and biological activities of related isoindoline-1,3-dione derivatives:

Key Observations :

- The target compound is unique in combining 3-fluorophenyl and 2-oxopyrrolidinyl groups, balancing lipophilicity and polarity.

- Piperazinyl (e.g., ) and sulfinyl (e.g., ) analogs exhibit distinct biological activities, suggesting substituent-dependent pharmacological profiles.

- Chiral amino derivatives (e.g., ) highlight the importance of stereochemistry in target engagement.

Electronic and Steric Effects

- 3-Fluorophenyl: Enhances binding to aromatic amino acids (e.g., in enzyme active sites) and improves blood-brain barrier penetration .

- 2-Oxopyrrolidinyl: Introduces a polar lactam ring, increasing solubility compared to non-polar substituents like vinylpyrrolidinyl .

- Piperazinyl and Sulfinyl Groups : Piperazine derivatives (e.g., ) show antimicrobial effects, while sulfinyl groups (e.g., ) are precursors to bioactive molecules like iberin.

Comparison of Yields in Analogous Syntheses

Notable Trends:

Enzymatic Inhibition

Pharmacokinetic Predictions

- LogP : Estimated at ~2.5 (fluorophenyl increases lipophilicity; oxopyrrolidinyl reduces it).

- Solubility : Higher than purely aromatic analogs (e.g., 2-(3-bromophenyl) derivatives) due to the lactam .

Q & A

Q. What are the recommended synthetic routes for 2-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)isoindoline-1,3-dione?

- Methodological Answer : The synthesis of isoindoline-1,3-dione derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via nucleophilic substitution, cyclization, or condensation reactions. Key steps may include:

- Step 1 : Functionalization of the pyrrolidinone moiety via alkylation or acylation.

- Step 2 : Introduction of the fluorophenyl group using Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

- Step 3 : Formation of the isoindoline-dione core via cyclization under acidic or basic conditions.

Characterization intermediates using H/C NMR and IR spectroscopy is critical for tracking reaction progress .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : Use deuterated solvents (e.g., DMSO-) with tetramethylsilane (TMS) as an internal standard to confirm proton and carbon environments. Coupling constants (-values) help assign stereochemistry.

- IR : Identify carbonyl (C=O) stretches (1650–1750 cm) and fluorophenyl C-F vibrations (1100–1250 cm).

- Crystallography :

Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and packing. For example, SCXRD confirmed bond angles and torsion angles in structurally similar isoindoline-dione derivatives .

Advanced Research Questions

Q. How can experimental design principles be applied to optimize the synthesis of this compound?

- Methodological Answer : Adapt split-plot or factorial designs to systematically vary parameters:

- Factors : Temperature, catalyst loading, solvent polarity, reaction time.

- Responses : Yield, purity, enantiomeric excess (if applicable).

- Example : A randomized block design with four replicates (as in agricultural studies) can minimize batch-to-batch variability .

- Table :

| Factor | Low Level | High Level | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 80 |

| Catalyst (mol%) | 5 | 15 | 10 |

| Solvent | DMF | THF | DMF/THF (1:1) |

Q. How should researchers resolve contradictions in characterization data (e.g., conflicting NMR and XRD results)?

- Methodological Answer : Cross-validate using complementary techniques:

- Scenario : Discrepancy in molecular conformation between NMR (solution state) and XRD (solid state).

- Approach :

Perform variable-temperature NMR to assess dynamic effects.

Use powder X-ray diffraction (PXRD) to confirm polymorphism or amorphous content.

Apply thermal analysis (DSC/TGA) to detect phase transitions or decomposition .

Q. What computational methods are suitable for predicting the reactivity or stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects or thermal stability in different solvents.

- Example : Hirshfeld surface analysis can map intermolecular interactions in crystal lattices, aiding in polymorph screening .

Q. How can the compound’s stability under varying pH or temperature conditions be evaluated?

- Methodological Answer : Design accelerated stability studies:

- Conditions : pH 1–13 buffers, 25–60°C, UV light exposure.

- Analytical Tools :

- HPLC-MS to monitor degradation products.

- PXRD to detect solid-state phase changes.

- Reference : Environmental fate studies emphasize tracking abiotic transformations (hydrolysis, photolysis) .

Data Contradiction and Analysis

Q. How to interpret conflicting bioactivity data across different assays?

- Methodological Answer :

- Step 1 : Validate assay conditions (e.g., cell line viability, solvent controls).

- Step 2 : Use dose-response curves to compare IC values.

- Step 3 : Apply statistical models (e.g., ANOVA with post-hoc tests) to identify outliers.

- Case Study : In indole derivatives, fluorophenyl substitution patterns significantly altered cytotoxicity profiles, requiring structure-activity relationship (SAR) modeling .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.